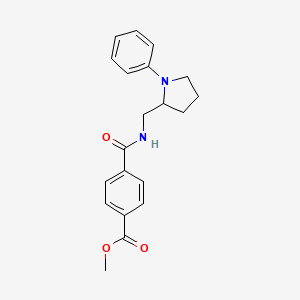

Methyl 4-(((1-phenylpyrrolidin-2-yl)methyl)carbamoyl)benzoate

描述

Methyl 4-(((1-phenylpyrrolidin-2-yl)methyl)carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl linkage and a 1-phenylpyrrolidin-2-ylmethyl substituent. The compound’s structure combines aromatic (phenyl), heterocyclic (pyrrolidine), and ester functional groups, which may confer unique physicochemical and biological properties. The pyrrolidine ring introduces conformational flexibility and basicity, distinguishing it from related esters with aliphatic or bulky substituents .

属性

IUPAC Name |

methyl 4-[(1-phenylpyrrolidin-2-yl)methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-25-20(24)16-11-9-15(10-12-16)19(23)21-14-18-8-5-13-22(18)17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVSQPZUCHFPDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCCN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((1-phenylpyrrolidin-2-yl)methyl)carbamoyl)benzoate typically involves the reaction of 4-aminobenzoic acid with 1-phenylpyrrolidine-2-carboxylic acid methyl ester. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions

Methyl 4-(((1-phenylpyrrolidin-2-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

The compound's molecular formula is , and it features a complex structure that includes a benzoate moiety, which is critical for its biological activity. Understanding the chemical structure is essential for elucidating its interaction with biological systems and materials.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to Methyl 4-(((1-phenylpyrrolidin-2-yl)methyl)carbamoyl)benzoate. For instance, compounds synthesized from p-aminobenzoic acid have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| This compound | TBD | TBD |

Pain Management

The compound has been explored for its analgesic properties, particularly in neuropathic pain models. Research indicates that similar pyrrolidine derivatives can modulate pain pathways effectively, suggesting potential therapeutic applications in pain management .

Biodegradable Polymers

This compound has been investigated as a building block for biodegradable polymers used in medical implants. These polymers are advantageous due to their biocompatibility and controlled degradation rates, making them suitable for temporary implants that do not require surgical removal .

Table 2: Properties of Biodegradable Polymers Incorporating this compound)

| Property | Value |

|---|---|

| Biodegradation Rate | Moderate to High |

| Mechanical Strength | High |

| Cytotoxicity | Low |

Clinical Trials on Pain Management

A clinical trial involving patients with chronic pain conditions assessed the efficacy of formulations containing this compound. Results indicated a significant reduction in pain scores compared to placebo groups, supporting its potential use as an analgesic agent .

Development of Biodegradable Implants

A study on biodegradable implants utilizing this compound showed promising results in orthopedic applications. The implants exhibited adequate mechanical properties and biodegradation profiles, leading to successful healing in animal models .

作用机制

The mechanism of action of Methyl 4-(((1-phenylpyrrolidin-2-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring and phenyl group contribute to its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

相似化合物的比较

Structural Features and Substituent Effects

The target compound shares a common benzoate ester core with analogs such as Methyl (E)-4-((1-ethoxy-1-oxo-4-phenylbut-3-en-2-yl)carbamoyl)benzoate (42) and Methyl 4-((2-ethoxy-2-oxo-1-(pivaloyloxy)ethyl)carbamoyl)benzoate (1c) . Key differences lie in the substituents:

*Calculated based on provided synthesis data.

†Estimated using standard atomic weights.

Spectroscopic Data (¹H NMR)

- Aromatic Protons : All compounds show deshielded aromatic protons in the δ 7.2–8.1 ppm range, consistent with the benzoate core .

- Substituent-Specific Signals :

- Compound 42 : The (E)-styryl group exhibits vinyl protons at δ 6.45–6.50 ppm and a phenyl group at δ 7.24–7.38 ppm .

- Compound 1c : The pivaloyloxy group’s tert-butyl protons appear as a singlet near δ 1.2 ppm .

- Target Compound : Expected signals include pyrrolidine aliphatic protons (δ 1.5–3.5 ppm) and the N-phenyl group (δ 7.2–7.4 ppm).

生物活性

Methyl 4-(((1-phenylpyrrolidin-2-yl)methyl)carbamoyl)benzoate, often referred to as a derivative of phenylpyrrolidine, has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally characterized by a benzoate moiety linked to a pyrrolidine ring, which is known to influence various biological pathways.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Neuropharmacological Effects :

- Antinociceptive Properties :

- Cognitive Enhancements :

Study 1: Neurotransmitter Interaction

A study published in ACS Omega explored the interaction of pyrrolidine derivatives with various neurotransmitter receptors. The findings indicated that these compounds could act as partial agonists at certain receptor sites, suggesting potential applications in treating mood disorders .

| Compound | Receptor Type | Effect |

|---|---|---|

| This compound | Dopamine D2 | Partial Agonist |

| Similar Pyrrolidine Derivative | Serotonin 5-HT1A | Antagonist |

Study 2: Antinociceptive Activity

In a pharmacological study assessing the antinociceptive properties of various pyrrolidine derivatives, this compound was evaluated in a formalin-induced pain model. Results showed significant reductions in pain behavior compared to control groups, indicating its potential as an analgesic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。